4-(2-Phenylethynyl)-L-phenylalanine
Overview
Description
4-(2-Phenylethynyl)-L-phenylalanine is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
A study by Yao, Gao, and Burke (1999) presented an enantioselective synthesis of 4-(phosphonomethyl)phenylalanine (Pmp) from L-tyrosine. This process is significant for incorporating it into peptides to study protein-tyrosine kinase-dependent signal transduction (Yao, Gao, & Burke, 1999).
MacDonald and D'Cunha (2007) explored the role of phenylalanine ammonia lyase (PAL) in the biotransformation of L-phenylalanine, highlighting its potential applications in clinical, industrial, and biotechnological fields (MacDonald & D'Cunha, 2007).
Research by Krasnov, Zhdanova, and Smirnova (1995) revealed that 4-[bis(2-chloroethyl)amino]-DL-, L-, and D-phenylalanine amides and peptides have potential as antitumor agents due to their selective antitumor activity (Krasnov, Zhdanova, & Smirnova, 1995).
Kong (2015) discussed the potential industrial and medical applications of phenylalanine ammonia-lyase (PAL), including its use in metabolic engineering for phenylpropanoids production, enzyme replacement therapy for phenylketonuria, and microbial production of L-phenylalanine (Kong, 2015).
Watanabe et al. (2018) developed a method for the synthesis of 4-[211At]astato-L-phenylalanine, a promising amino acid derivative for targeted alpha therapy in cancer treatment (Watanabe et al., 2018).
Singh et al. (2020) studied 4-nitrophenylalanine (4NP) as a highly efficient gelator that forms hydrogen bonding mediated crystals in water, influencing its self-assembly through competitive non-covalent interactions and solvent ratio (Singh et al., 2020).
Liu et al. (2018) enhanced L-phenylalanine production in Escherichia coli through metabolic engineering, leading to a strain capable of producing other aromatic amino acids and derived compounds efficiently (Liu et al., 2018).
properties
IUPAC Name |
(2S)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12,18H2,(H,19,20)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJIPHLAUVCGH-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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